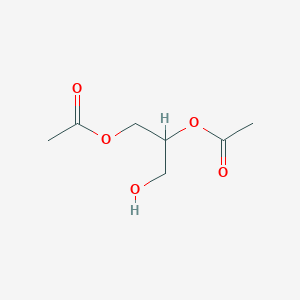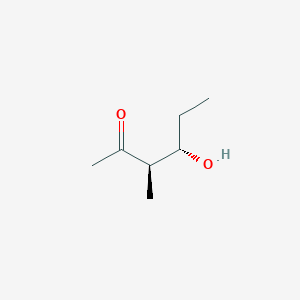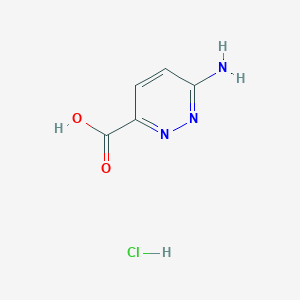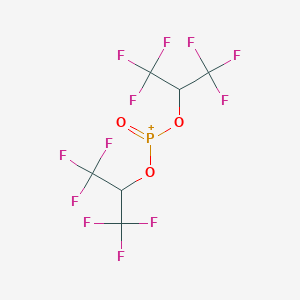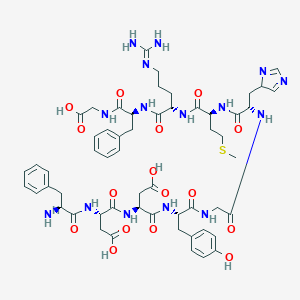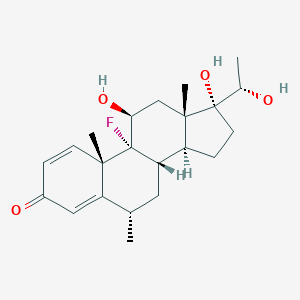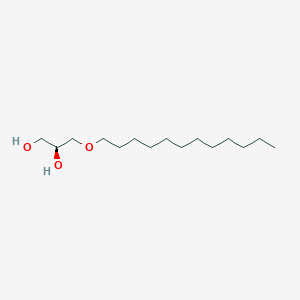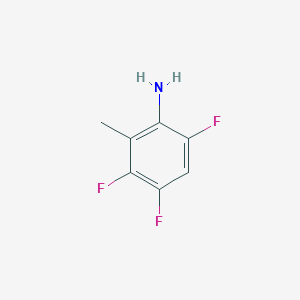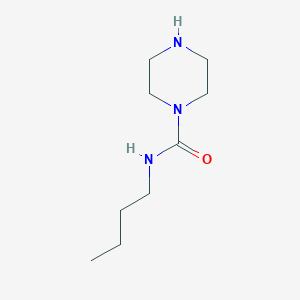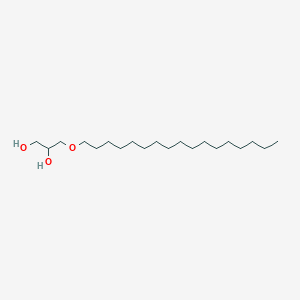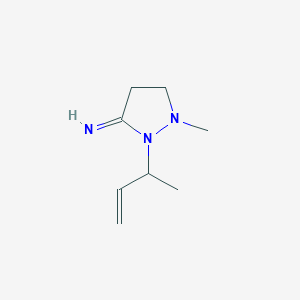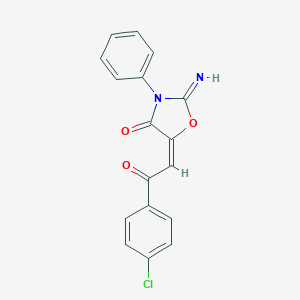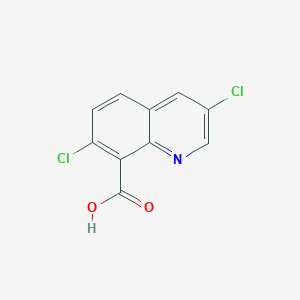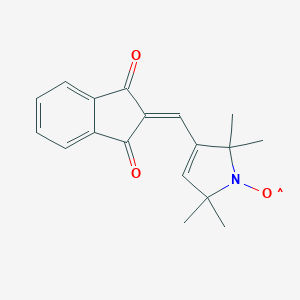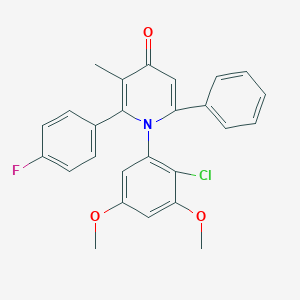
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) pathway, which are essential for cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of CDKs and the mTOR pathway. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is its high cost and complex synthesis process, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its use in combination with other anti-cancer drugs. Another potential direction is to study its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis process of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone to make it more cost-effective and accessible for large-scale experiments.
Conclusion:
In conclusion, 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its specificity towards cancer cells and its ability to induce apoptosis and inhibit cancer cell growth make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale experiments.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves a series of chemical reactions, including the condensation of 2-chloro-3,5-dimethoxybenzaldehyde with 4-fluoroacetophenone, followed by the addition of methylamine and phenylacetic acid to form the final product. The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a complex process that requires skilled professionals and specialized equipment.
Applications De Recherche Scientifique
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as a potential anti-cancer agent. In vitro studies have shown that 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Numéro CAS |
114231-14-0 |
|---|---|
Nom du produit |
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone |
Formule moléculaire |
C26H21ClFNO3 |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3 |
Clé InChI |
MYSNSNGSKLLDBP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
Autres numéros CAS |
114231-14-0 |
Synonymes |
2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone IKP 104 IKP-104 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



